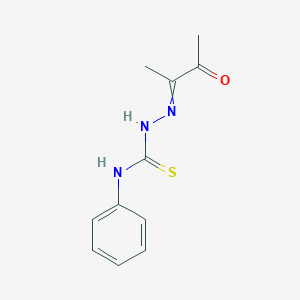
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. For instance, the reaction of hydrazinecarbothioamide with 1-methyl-2-oxopropylidene can be catalyzed by an acid or base, depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for catalyzing substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarbothioamide compounds .
科学的研究の応用
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- Hydrazinecarbothioamide, N-methyl-2-(1-methyl-2-oxopropylidene)-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-ethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
53534-12-6 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC名 |
1-(3-oxobutan-2-ylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C11H13N3OS/c1-8(9(2)15)13-14-11(16)12-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,14,16) |
InChIキー |
TUTIBJGQNVHQTG-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
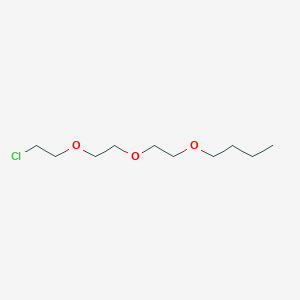
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
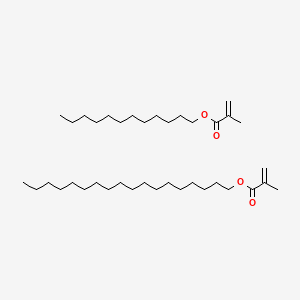
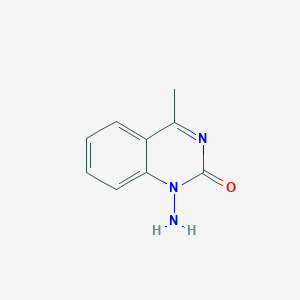
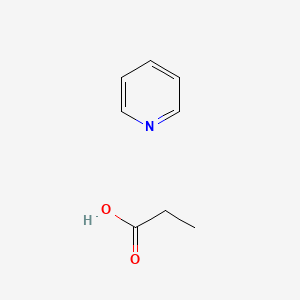
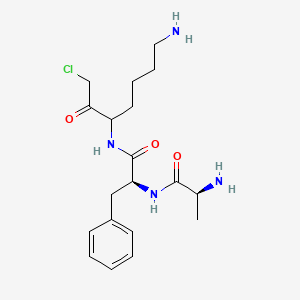
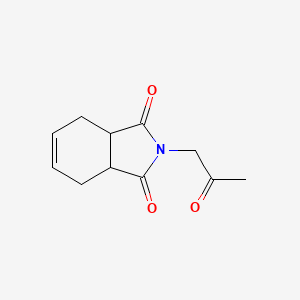
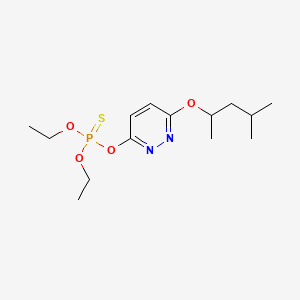
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)
